REACTION_SMILES
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[CH3:1][OH:2].[N+:3](=[O:4])([O-:5])[c:6]1[cH:7][c:8]([C:9](=[O:10])[OH:11])[cH:12][c:13]([N+:15](=[O:16])[O-:17])[cH:14]1.[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[CH3:1][O:11][C:9]([c:8]1[cH:7][c:6]([N+:3](=[O:4])[O-:5])[cH:14][c:13]([N+:15](=[O:16])[O-:17])[cH:12]1)=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |